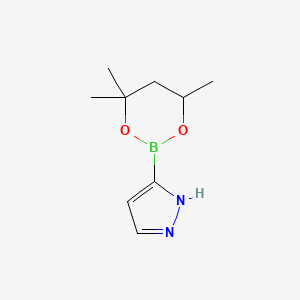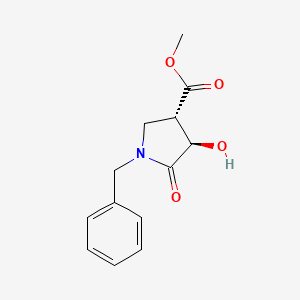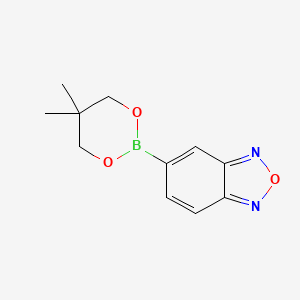
6-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-2-naphthol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-2-naphthol (TMNB) is a synthetic organic compound that has been studied for its potential applications in scientific research. TMNB is a boron-based compound that has been used for a variety of purposes, including as a catalyst in organic synthesis, as a fluorescent probe for imaging cellular processes, and as a drug delivery agent.
Aplicaciones Científicas De Investigación
6-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-2-naphthol has been used for a variety of scientific research applications. It has been used as a fluorescent probe for imaging cellular processes, such as protein-protein interactions and membrane trafficking. It has also been used as a drug delivery agent, as it can be used to transport drugs into cells with high efficiency. Additionally, 6-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-2-naphthol has been used as a catalyst in organic synthesis, as it can be used to promote the formation of various organic compounds.
Mecanismo De Acción
The mechanism of action of 6-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-2-naphthol is not fully understood. However, it is believed that the boron atom in 6-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-2-naphthol is responsible for its biological activity. It is thought that the boron atom binds to proteins and other molecules in the cell, which can then lead to changes in the cell’s physiology. Additionally, the 2-naphthol moiety of 6-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-2-naphthol is thought to be responsible for its fluorescent properties, as it can be used to label proteins and other molecules in the cell.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-2-naphthol are not fully understood. However, it has been shown to have some effects on cells, such as the inhibition of protein-protein interactions and the inhibition of membrane trafficking. Additionally, 6-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-2-naphthol has been shown to have some effects on the expression of certain genes, as well as the activity of certain enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-2-naphthol for lab experiments include its ability to bind to proteins and other molecules, its fluorescent properties, and its ability to act as a drug delivery agent. Additionally, 6-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-2-naphthol is relatively easy to synthesize and is non-toxic to cells. However, there are some limitations to using 6-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-2-naphthol for lab experiments, such as its relatively low solubility in water and its relatively low fluorescence intensity.
Direcciones Futuras
There are a number of potential future directions for the use of 6-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-2-naphthol in scientific research. One potential direction is the use of 6-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-2-naphthol as a tool for drug delivery, as it has been shown to be able to transport drugs into cells with high efficiency. Additionally, 6-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-2-naphthol could be used as a fluorescent probe to study cellular processes, such as protein-protein interactions and membrane trafficking. Furthermore, 6-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-2-naphthol could be used as a catalyst in organic synthesis, as it has been shown to be able to promote the formation of various organic compounds. Finally, 6-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-2-naphthol could be used as a tool for studying the biochemical and physiological effects of boron-based compounds.
Métodos De Síntesis
6-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-2-naphthol can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2-naphthol and trimethylborinic acid in the presence of a base and a catalyst. This reaction is typically carried out in aqueous solution at room temperature, and yields 6-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-2-naphthol as a white solid. Other methods of synthesis include the reaction of 2-naphthol and trimethylborinic anhydride, as well as the reaction of 2-naphthol and trimethylborinic chloride.
Propiedades
IUPAC Name |
6-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)naphthalen-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BO3/c1-11-10-16(2,3)20-17(19-11)14-6-4-13-9-15(18)7-5-12(13)8-14/h4-9,11,18H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBAWQOUGKMKBBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=CC3=C(C=C2)C=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole](/img/structure/B6321217.png)









